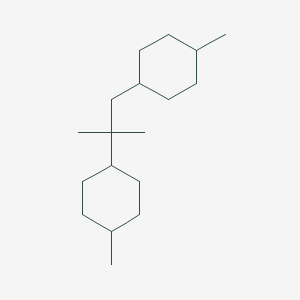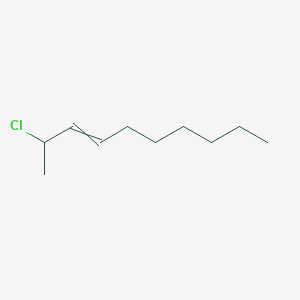
2-Chlorodec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorodec-3-ene: is an organic compound belonging to the class of alkenes, specifically a haloalkene It consists of a ten-carbon chain with a chlorine atom attached to the second carbon and a double bond between the third and fourth carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chlorodec-3-ene can be synthesized through several methods. One common approach involves the chlorination of dec-3-ene. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chlorodec-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) to form alcohols or ethers, respectively.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine, Br₂) or hydrogen halides (e.g., hydrogen chloride, HCl) to form dihalides or haloalkanes.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or other oxygenated products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) or hydrogen chloride (HCl) in an inert solvent.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Major Products Formed:
Substitution: Alcohols, ethers.
Addition: Dihalides, haloalkanes.
Oxidation: Diols, ketones, carboxylic acids.
Aplicaciones Científicas De Investigación
2-Chlorodec-3-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, through selective chlorination or alkylation reactions.
Medicine: Research into the potential medicinal properties of this compound and its derivatives is ongoing. It may serve as a precursor for the synthesis of pharmaceuticals with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-chlorodec-3-ene depends on the specific reaction it undergoes. For example:
Substitution Reactions: The chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, leading to the formation of a new bond and the release of chloride ion (Cl⁻).
Addition Reactions: The double bond reacts with an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile to form the final addition product.
Oxidation Reactions: The double bond is oxidized to form a diol or other oxygenated product through the addition of oxygen atoms from the oxidizing agent.
Comparación Con Compuestos Similares
2-Bromodec-3-ene: Similar structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and selectivity due to the different halogen.
2-Iododec-3-ene: Contains an iodine atom instead of chlorine. Iodine is more reactive in substitution reactions compared to chlorine.
2-Chlorodec-2-ene: The double bond is between the second and third carbons, leading to different reactivity and product distribution in chemical reactions.
Uniqueness: 2-Chlorodec-3-ene is unique due to its specific position of the chlorine atom and the double bond, which influences its reactivity and the types of products formed in chemical reactions. Its selective reactivity makes it a valuable compound for targeted synthetic applications.
Propiedades
Número CAS |
113525-06-7 |
|---|---|
Fórmula molecular |
C10H19Cl |
Peso molecular |
174.71 g/mol |
Nombre IUPAC |
2-chlorodec-3-ene |
InChI |
InChI=1S/C10H19Cl/c1-3-4-5-6-7-8-9-10(2)11/h8-10H,3-7H2,1-2H3 |
Clave InChI |
DNFOGEQIMJQCPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CC(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
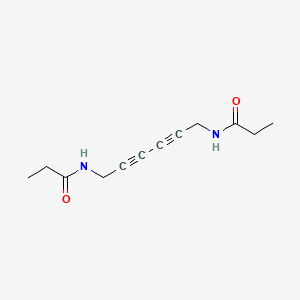

![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)

![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
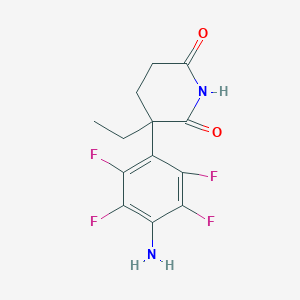
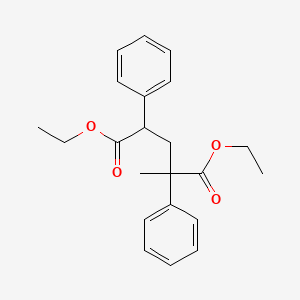
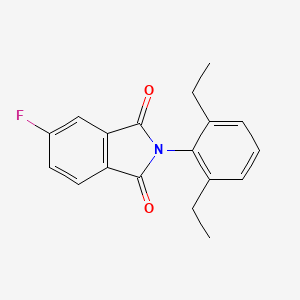
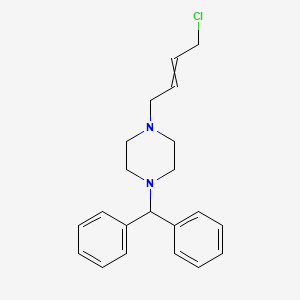
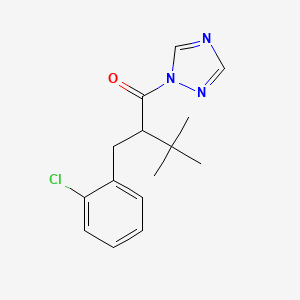
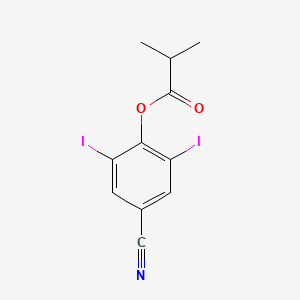
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
